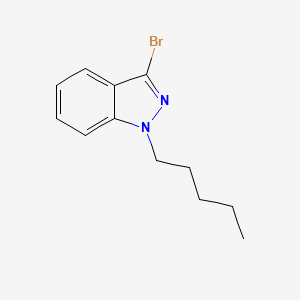

3-Bromo-1-pentyl-1H-indazole

Description

Overview of the Indazole Heterocyclic Scaffold in Academic Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal and organic chemistry. researchgate.netbenthamdirect.com This structure, with its ten π-electrons, possesses aromatic character and offers unique electrostatic and shape properties that are crucial for interactions with biological receptors and enzymes. longdom.org Although indazole derivatives are rarely found in nature, synthetic variants have demonstrated a vast array of biological activities, making them highly attractive for pharmaceutical research and development. nih.govpnrjournal.comaustinpublishinggroup.com

The versatility of the indazole core allows for functionalization at various positions, leading to a wide diversity of derivatives. researchgate.net Researchers have extensively explored these derivatives for numerous therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antifungal agents. researchgate.netnih.gov The ability to modify the scaffold has led to the development of numerous compounds that have entered clinical trials and are used as therapeutic agents. benthamdirect.comnih.gov

Significance of N-Alkyl Indazole Derivatives in Chemical Biology

The nitrogen atoms in the pyrazole portion of the indazole ring are common sites for substitution, particularly alkylation. The synthesis of N-alkyl indazole derivatives is a critical area of study because the nature and position of the alkyl group can significantly influence the molecule's biological profile. pnrjournal.comnih.gov The alkylation of an indazole can result in two primary regioisomers, the N-1 and N-2 substituted products, with the 1H-tautomer generally being more thermodynamically stable. nih.govresearchgate.net

Rationale for In-depth Academic Investigation of 3-Bromo-1-pentyl-1H-indazole

The specific compound, this compound, serves as a valuable intermediate in synthetic organic chemistry. Its structure combines two key features that make it a subject of academic interest: an N-pentyl group and a bromine atom at the 3-position.

The N-pentyl group: The attachment of a pentyl chain at the N-1 position is a common feature in various biologically active molecules. This alkyl chain can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The C-3 Bromo substituent: Halogen atoms, particularly bromine, at the C-3 position of the indazole ring are of high synthetic interest. chim.it The bromine atom acts as a versatile chemical handle, enabling further structural modifications through reactions like metal-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling). chim.it This allows for the introduction of a wide variety of functional groups to build more complex molecular architectures.

Therefore, this compound is not typically an end-product for a specific application but rather a key building block for creating libraries of novel, more complex indazole derivatives for biological screening. Its synthesis and characterization are foundational steps in the discovery of new potential therapeutic agents. Spectroscopic data confirming its structure have been reported in the literature. beilstein-journals.org

Current Landscape of Research on Halogenated and Alkyl-Substituted Indazoles

Contemporary research on halogenated and alkyl-substituted indazoles is focused on several key areas. A primary goal is the development of highly regioselective and efficient synthetic methods for both halogenation and alkylation. nih.govresearchgate.net Metal-free halogenation techniques are being explored to produce mono- or poly-halogenated indazoles with high selectivity. researchgate.net Similarly, extensive studies have investigated the effects of solvents, bases, and the nature of the alkylating agent to control the N-1 versus N-2 alkylation outcome. nih.gov

The presence of a halogen at positions like C-3, C-4, or C-5 has been shown to influence the regioselectivity of subsequent N-alkylation. nih.govnih.gov From a biological perspective, research involves synthesizing series of these compounds to probe structure-activity relationships (SAR). For example, halogenated and alkyl-substituted indazoles have been investigated as potent kinase inhibitors for diseases like cancer, where the specific substitutions are tailored to fit into the active site of the target enzyme. nih.gov The ongoing exploration of these derivatives continues to be a fruitful area for the discovery of novel bioactive molecules. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 40598-94-5 |

| This compound | C₁₂H₁₅BrN₂ | 267.17 | 1352526-56-7 |

| 1-Pentyl-1H-indole | C₁₃H₁₇N | 187.28 | 59529-21-4 |

Data sourced from references nih.govambeed.combldpharm.comglpbio.comthermofisher.com.

Table 2: Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (d, J = 8.2 Hz, 1H), 7.37 (ddd, J = 8.6, 7.5, 1.0 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 7.15 (ddd, J = 8.1, 6.7, 1.0 Hz, 1H), 4.38 (t, J = 7.3 Hz, 2H), 1.92 (quint, J = 7.3 Hz, 2H), 1.40–1.26 (m, 4H), 0.87 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.1, 128.2, 127.2, 121.7, 121.2, 109.2, 90.6, 49.6, 29.8, 29.0, 22.3, 14.0 |

| Infrared (ATR, cm⁻¹) | νₘₐₓ 3061, 2956, 2930, 2871, 2859, 1616, 1494, 1462, 1328, 1175, 765, 739, 428 |

Data sourced from reference beilstein-journals.org.

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrN2 |

|---|---|

Molecular Weight |

267.16 g/mol |

IUPAC Name |

3-bromo-1-pentylindazole |

InChI |

InChI=1S/C12H15BrN2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14-15/h4-5,7-8H,2-3,6,9H2,1H3 |

InChI Key |

XTVVZQFOJLBZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1 Pentyl 1h Indazole and Its Chemical Analogs

Regioselective N-Alkylation Strategies for 1-Pentyl-1H-indazole Formation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation. nih.govdergipark.org.tr Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, direct alkylation often results in a mixture of N1- and N2-substituted products, necessitating the development of highly regioselective methods. nih.govbeilstein-journals.org

Achieving high selectivity for the N1-pentyl isomer is critical for the synthesis of the target compound. Research has shown that the choice of base, solvent, and alkylating agent significantly influences the N1:N2 product ratio. A particularly effective system for promoting N1-alkylation involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net

Studies exploring the N-alkylation of various substituted indazoles with alkyl bromides have demonstrated that the NaH/THF combination consistently favors the formation of the N1-alkylated product. beilstein-journals.orgresearchgate.net For instance, the reaction of indazole with pentyl bromide in the presence of NaH in THF yields the desired 1-pentyl-1H-indazole with high regioselectivity. nih.govbeilstein-journals.org The high N1-selectivity observed under these conditions is attributed to a proposed coordination of the sodium cation with the N2-nitrogen and an oxygen atom from a substituent at the C-3 position, sterically hindering the approach of the electrophile to the N2 position. nih.govbeilstein-journals.org

Further optimization has revealed that temperature can also play a role, with warming sometimes increasing yields without compromising selectivity. nih.govbeilstein-journals.org Alternative conditions, such as using cesium carbonate (Cs₂CO₃), have also been explored, showing excellent yields for N1-alkylation with various alkylating agents derived from alcohols. nih.gov In contrast, conditions like using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often lead to nearly equal mixtures of N1 and N2 isomers. dergipark.org.trbohrium.com

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Base | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Reference |

|---|---|---|---|---|

| NaH | THF | Pentyl Bromide | High N1-selectivity (>99% for some substituted indazoles) | beilstein-journals.org, nih.gov, researchgate.net |

| K₂CO₃ | DMF | Alkyl Halides | ~1:1 | bohrium.com, dergipark.org.tr |

| Cs₂CO₃ | DMF | Alkyl Tosylates | High N1-selectivity (>90% yield) | nih.gov |

| DEAD, PPh₃ (Mitsunobu) | THF | n-Pentanol | 1:2.5 (Favors N2) | beilstein-journals.org |

The regioselectivity of indazole N-alkylation is a complex interplay of thermodynamic and kinetic factors, influenced by sterics, electronics, and the nature of the reaction intermediates. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov

Under conditions favoring thermodynamic control, the more stable N1-substituted product is predominantly formed. rsc.org Methodologies have been developed that exploit this thermodynamic preference, leading to high selectivity for N1-alkylation with no detectable N2-isomer upon reaction completion. rsc.orgresearchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights. nih.gov For N1-alkylation using NaH in THF, it is postulated that the sodium cation coordinates with the N2 atom, effectively blocking it and directing the incoming electrophile to the N1 position. nih.govbeilstein-journals.org When using cesium carbonate, a chelation mechanism involving the cesium ion is suggested to be responsible for the high N1 selectivity. nih.gov Conversely, certain conditions can favor the N2 isomer. For example, Mitsunobu reactions with n-pentanol show a strong preference for the N2-alkylated product, indicating a different reaction pathway where the N2 position is kinetically favored. beilstein-journals.org The steric bulk of substituents on the indazole ring also plays a crucial role; large groups at the C7 position can hinder alkylation at N1, leading to increased formation of the N2 isomer. beilstein-journals.orgresearchgate.net

Bromination Chemistry at the C-3 Position of the Indazole Ring System

Following the successful N1-pentylation, the next key step is the selective introduction of a bromine atom at the C-3 position of the 1-pentyl-1H-indazole intermediate. The C-3 position of the indazole ring is susceptible to electrophilic substitution.

Several reagents and conditions have been established for the efficient and regioselective bromination of the indazole core at the C-3 position. One of the most commonly employed reagents is N-bromosuccinimide (NBS). chim.itresearchgate.net The reaction is typically carried out in a variety of solvents, including acetonitrile (B52724) (MeCN) or chloroform (B151607) (CHCl₃), and effectively introduces a bromine atom at the desired position. chim.it

A more recent and highly efficient method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govrsc.orgresearchgate.net This method is particularly noteworthy for its mild conditions and rapid reaction times, often facilitated by ultrasound irradiation. nih.govrsc.orgresearchgate.netrsc.org The use of ultrasound helps to accelerate the reaction, leading to high yields of the 3-bromoindazole (B152527) product in as little as 30 minutes. nih.govresearchgate.net Preliminary mechanistic studies suggest this ultrasound-assisted bromination is not a radical process. nih.govrsc.orgresearchgate.net

Table 2: Reagents for C-3 Bromination of Indazoles

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform, rt | Widely used, good regioselectivity | chim.it, researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Green solvent, Ultrasound irradiation, rt | Rapid, high yields, mild conditions, environmentally friendly | nih.gov, researchgate.net, rsc.org |

| Bromine (Br₂) | Acetic Acid | Traditional method, can require higher temperatures | nih.gov |

The electronic nature of the N1-substituted indazole ring directs electrophilic bromination preferentially to the C-3 position. The N1-pentyl group does not significantly alter this inherent reactivity. High yields and excellent selectivity are generally achieved with modern brominating agents like NBS and DBDMH. chim.itnih.govrsc.org

For the ultrasound-assisted DBDMH method, the reaction is shown to be compatible with a wide range of functional groups on the indazole ring. nih.govresearchgate.net Even indazoles with electron-donating (e.g., -Me, -OMe) or electron-withdrawing (e.g., -CF₃, ester) groups undergo smooth bromination at C-3 in good to excellent yields. nih.govrsc.org This robustness indicates that the C-3 bromination of 1-pentyl-1H-indazole should proceed with high efficiency and selectivity, providing the final target compound, 3-Bromo-1-pentyl-1H-indazole. The reaction is often clean, and the product can be isolated with straightforward purification techniques. nih.gov

Synthesis of Precursor Intermediates for this compound

The synthesis of the core indazole structure is the foundational step. A variety of methods exist for constructing the 1H-indazole ring system from readily available aromatic precursors. chemicalbook.comsci-hub.se

A common strategy involves the reductive cyclization of ortho-nitro-substituted aromatic compounds. chemicalbook.comsci-hub.se For example, 2-nitrobenzaldehydes can be converted into 1H-indazoles through condensation and subsequent reductive cyclization. chemicalbook.com Another classical approach starts from o-toluidines, which undergo diazotization followed by intramolecular cyclization to form the indazole ring. nih.govucsf.edu This latter method has been successfully applied to synthesize 7-alkyl-substituted bromoindazoles. nih.govucsf.edu

More contemporary methods include transition-metal-catalyzed reactions. For instance, a one-pot synthesis from 2-haloacetophenones via a copper-catalyzed amination with hydrazine (B178648) has been developed. chemicalbook.com Additionally, annulation strategies, such as the [3+2] cycloaddition of arynes with hydrazones, provide a versatile route to substituted 1H-indazoles under mild conditions. acs.org The choice of precursor synthesis route often depends on the desired substitution pattern on the benzene (B151609) portion of the indazole ring and the availability of starting materials.

Development of Synthetic Routes for Related 3-Bromo-1H-indazole Derivatives with Varied N1-Alkyl Chains

The synthesis of N1-alkylated indazoles often presents a challenge due to the potential for concurrent alkylation at the N2 position, leading to a mixture of regioisomers. nih.govbeilstein-journals.org The regiochemical outcome of the N-alkylation of the 1H-indazole scaffold is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govd-nb.info

A common strategy for introducing alkyl chains at the N1 position of a 3-bromo-1H-indazole core involves the direct alkylation of the parent heterocycle. Research has demonstrated that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) provides a highly regioselective method for the N1-alkylation of various substituted indazoles. nih.govbeilstein-journals.org For instance, the reaction of a C-3 substituted indazole with n-pentyl bromide using NaH in THF at elevated temperatures resulted in excellent N1 regioselectivity (>99:1) and high yield. nih.govd-nb.info

The steric and electronic properties of substituents on the indazole ring also play a significant role in directing the alkylation. d-nb.info Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that while conventional alkylation with isopropyl iodide and sodium hydride in DMF yields a mixture of N1 and N2 products, specific conditions can be tailored to favor one isomer over the other. nih.govbeilstein-journals.org For example, the use of cesium carbonate has been shown to favor the formation of N1-substituted products. nih.gov

The scope of N1-alkylation has been expanded to include a variety of alkylating reagents beyond simple alkyl bromides. Mitsunobu conditions, using an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate, have also been explored, although they can sometimes favor the N2-regioisomer. d-nb.info Alternative methods, such as reductive amination followed by hydrogenation, have been developed as a robust and scalable route to N1-alkyl indazoles, avoiding the formation of the N2 isomer. researchgate.net This particular workflow has been successfully applied to a range of indazoles with different electronic properties and various simple alkyl aldehydes as reaction partners. researchgate.net

Furthermore, visible-light-mediated organophotoredox catalysis has emerged as a mild, transition-metal-free method for the N-alkylation of azoles, including indazoles. acs.org This technique utilizes carboxylic acid-derived redox-active esters to transfer alkyl fragments to the azole nitrogen. acs.org

The table below summarizes various conditions for the N1-alkylation of indazole derivatives, highlighting the diversity of applicable alkylating agents.

| Indazole Substrate (Starting Material) | Alkylating Agent | Base/Catalyst | Solvent | Regioselectivity (N1:N2) | Yield (%) | Reference(s) |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | >99:1 | 89 | nih.govd-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 1:1.2 | 38 (N1) | nih.govbeilstein-journals.org |

| 6-Bromo-1H-indazole | Isobutyraldehyde | Pd/C (for reductive amination) | - | N1 selective | 76 | researchgate.net |

| 6-Bromo-1H-indazole | Pivalic acid-derived redox-active ester | Organophotocatalyst | - | N1 selective | - | acs.org |

| 3-Bromo-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / TBAB | - | - | beilstein-journals.org |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific yields and selectivities are highly dependent on the exact reaction conditions.

Strategies for Further Functionalization of the Bromo-Pentyl Indazole Scaffold

The this compound scaffold is a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the C3 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. rasayanjournal.co.inchim.it

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can react with a wide range of arylboronic acids or their esters to yield 3-aryl-1-pentyl-1H-indazole derivatives. rasayanjournal.co.in These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base. The reactivity in Suzuki couplings can be high, even with various substituted arylboronic acids. researchgate.net

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between the 3-bromoindazole and alkenes. beilstein-journals.org This method is useful for synthesizing 3-vinylindazoles, which can serve as precursors for further transformations. rasayanjournal.co.in Studies have shown that 3-bromoindazoles can undergo chemoselective olefination under specific conditions, such as high-speed ball milling, which can offer a milder and more efficient alternative to traditional solution-phase reactions. beilstein-journals.org

Stille Coupling: This reaction involves the coupling of the bromoindazole with organostannanes and is another effective method for creating C-C bonds, particularly for synthesizing vinylated indazoles. rasayanjournal.co.in

Other Coupling Reactions: Beyond C-C bond formation, the 3-bromo position can be functionalized through other cross-coupling reactions to introduce heteroatoms. For example, Buchwald-Hartwig amination can be used to form C-N bonds, leading to 3-aminoindazole derivatives.

The functionalization is not limited to the C3 position. The indazole ring itself can undergo other transformations, but the C3-bromo group provides a reliable and versatile handle for diversification. The table below outlines several strategies for the functionalization of the 3-bromoindazole core.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ / Base | 3-Aryl-1H-indazoles | rasayanjournal.co.inresearchgate.net |

| Heck Coupling | Alkenes (e.g., n-butyl acrylate) | Pd(OAc)₂ / Ligand / Base | 3-Alkenyl-1H-indazoles | beilstein-journals.org |

| Stille Coupling | Organostannanes | Palladium Catalyst | 3-Vinyl-1H-indazoles | rasayanjournal.co.in |

| C-N Coupling (Buchwald-Hartwig) | Amines | Palladium Catalyst / Ligand / Base | 3-Amino-1H-indazoles | researchgate.net |

This table provides a general overview of potential functionalization reactions applicable to the this compound scaffold based on known reactivity of 3-bromoindazoles.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules. However, specific NMR data for 3-Bromo-1-pentyl-1H-indazole, including proton (¹H) and carbon-¹³ (¹³C) chemical shifts and coupling constants, have not been reported.

For a definitive structural assignment, one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary. 1D NMR (¹H and ¹³C) would provide initial information on the chemical environment of the protons and carbons in the molecule. 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would then be used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of each atom within the molecular structure. Without these experimental results, a validated data table of NMR assignments cannot be constructed.

The flexibility of the N-pentyl chain suggests the existence of multiple conformations in solution. The study of these conformations, typically through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides insights into the spatial arrangement of the atoms. Such studies for this compound have not been documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. The theoretical exact mass of this compound (C₁₂H₁₅BrN₂) can be calculated, but experimental HRMS data is required for its confirmation. A search of scientific databases did not yield any published HRMS measurements for this specific compound, preventing the creation of a data table for its precise molecular mass.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule. While general vibrational frequencies for the indazole ring and alkyl chains are known, specific and detailed spectra for this compound are not available.

An FT-IR or Raman spectrum of this compound would be expected to show characteristic vibrations for the C-H bonds of the aromatic indazole ring and the aliphatic pentyl chain, C=C and C=N stretching vibrations of the indazole core, and the C-Br stretching vibration. Without experimental spectra, a table of characteristic vibrational frequencies cannot be accurately compiled.

The fingerprint region (typically below 1500 cm⁻¹) of the FT-IR and Raman spectra provides a unique pattern for each molecule. This region is complex and arises from a combination of bending and stretching vibrations, making it highly specific for compound identification. The analysis of this region for this compound is contingent on the availability of experimental data.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom in the molecule, thereby revealing its three-dimensional structure. This technique is indispensable for the unambiguous determination of molecular geometry and the study of intermolecular interactions in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic analysis of a representative indazole analogue allows for the precise measurement of its geometric parameters. Bond lengths, the distances between the nuclei of two bonded atoms, provide insight into the type and strength of the chemical bonds. Bond angles, the angles formed by three connected atoms, define the molecule's local geometry. Torsion angles, or dihedral angles, describe the conformation of the molecule by defining the rotational relationship between four consecutive atoms.

Below are tables detailing the key bond lengths, bond angles, and torsion angles for a representative 3-bromo-1-alkyl-1H-indazole structure, which serves as a model for understanding the geometry of this compound.

Interactive Table of Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br1 | C3 | 1.895 |

| N1 | N2 | 1.358 |

| N1 | C7a | 1.389 |

| N1 | C8 | 1.467 |

| N2 | C3 | 1.342 |

| C3 | C3a | 1.441 |

| C3a | C4 | 1.393 |

| C3a | C7a | 1.391 |

| C4 | C5 | 1.382 |

| C5 | C6 | 1.397 |

| C6 | C7 | 1.381 |

| C7 | C7a | 1.396 |

Interactive Table of Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N2 | N1 | C7a | 112.3 |

| N2 | N1 | C8 | 129.8 |

| C7a | N1 | C8 | 117.9 |

| C3 | N2 | N1 | 105.9 |

| N2 | C3 | C3a | 111.4 |

| N2 | C3 | Br1 | 127.9 |

| C3a | C3 | Br1 | 120.7 |

| C4 | C3a | C3 | 133.1 |

| C4 | C3a | C7a | 119.2 |

| C3 | C3a | C7a | 107.7 |

| C5 | C4 | C3a | 118.4 |

| C4 | C5 | C6 | 121.7 |

| C7 | C6 | C5 | 120.1 |

| C6 | C7 | C7a | 118.0 |

| N1 | C7a | C3a | 102.7 |

| N1 | C7a | C7 | 134.6 |

| C3a | C7a | C7 | 122.6 |

Interactive Table of Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C7a | N1 | N2 | C3 | -0.3 |

| C8 | N1 | N2 | C3 | 179.1 |

| N2 | N1 | C7a | C3a | 0.5 |

| C8 | N1 | C7a | C3a | -178.8 |

| N2 | N1 | C7a | C7 | -179.4 |

| C8 | N1 | C7a | C7 | 1.3 |

| N1 | N2 | C3 | C3a | 0.1 |

| N1 | N2 | C3 | Br1 | -179.5 |

| N2 | C3 | C3a | C4 | 178.9 |

| Br1 | C3 | C3a | C4 | -1.5 |

| N2 | C3 | C3a | C7a | -0.4 |

| Br1 | C3 | C3a | C7a | 179.2 |

| C4 | C3a | C7a | N1 | -179.8 |

| C3 | C3a | C7a | N1 | -0.5 |

| C4 | C3a | C7a | C7 | 0.4 |

| C3 | C3a | C7a | C7 | 179.7 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as its melting point and solubility. In the case of 3-bromo-1-alkyl-1H-indazoles, the crystal packing is primarily influenced by van der Waals forces and, in some cases, halogen bonding or weak hydrogen bonds.

Interactive Table of Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···π | C-H | Indazole Ring | ~2.9 |

| Halogen Bond | C-Br | N | ~3.1 |

| π-π Stacking | Indazole Ring | Indazole Ring | ~3.5 |

These interactions create a robust three-dimensional network that holds the molecules in a highly ordered arrangement within the crystal. The specific nature and geometry of these interactions are fundamental to understanding the supramolecular chemistry of this class of compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient method to predict molecular geometries, energies, and other electronic properties. For 3-Bromo-1-pentyl-1H-indazole, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The presence of a flexible pentyl group attached to the indazole core of this compound gives rise to multiple possible conformations. DFT-based geometry optimization can be employed to identify the most stable conformers and to calculate their relative energies. These calculations typically involve exploring the potential energy surface by systematically rotating the single bonds of the pentyl chain.

The results of such calculations would likely reveal several low-energy conformations, with the extended-chain conformer often being one of the most stable due to minimized steric hindrance. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its potential interactions with biological targets.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (Extended Chain) | 180° | 0.00 |

| Gauche 1 | +60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

Note: The data in this table is illustrative and based on typical energetic differences for alkyl chain conformations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. nih.gov The HOMO is expected to be localized primarily on the electron-rich indazole ring, while the LUMO may be distributed across the bicyclic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are representative for similar heterocyclic compounds and serve as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited electronic states. This makes it a powerful tool for predicting the spectroscopic properties of molecules, such as their UV-Visible absorption and emission spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of this compound. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths provide an indication of the intensity of these absorptions. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum.

TD-DFT calculations also provide detailed information about the nature of the electronic transitions. For a molecule like this compound, the primary electronic transitions in the UV-Visible region are expected to be π → π* transitions within the indazole ring system. The analysis of the molecular orbitals involved in these transitions can help to understand how structural modifications would affect the spectroscopic properties.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 260 | 0.25 | HOMO-1 → LUMO |

Note: This data is a hypothetical representation of a TD-DFT output for an indazole derivative.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of time-dependent properties. For this compound, MD simulations can reveal the flexibility of the pentyl chain and its preferred orientations in different environments, such as in solution or in the presence of a biological receptor. nih.govresearchgate.net These simulations can provide a more complete picture of the molecule's conformational preferences than static DFT calculations alone. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Scaffolds

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent and selective analogs.

For series of indazole derivatives, QSAR models have been successfully developed to predict a range of biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects. nih.gov These models are typically built using a training set of indazole analogs with known biological activities. The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to correlate these descriptors with the observed biological activity. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized indazole derivatives. For instance, a hypothetical QSAR model for a series of indazole-based kinase inhibitors might reveal that specific substitutions at the C3 and N1 positions of the indazole ring are crucial for high potency. These predictive models serve as a valuable tool in prioritizing synthetic efforts towards compounds with the highest probability of success.

A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers highlighted the importance of the specific regiochemistry of the amide linker for inhibitory activity. nih.gov This demonstrates how subtle structural changes, which can be quantified by molecular descriptors in a QSAR model, can have a significant impact on biological function. The development of such predictive models relies on the availability of a consistent and high-quality dataset of structurally related compounds and their corresponding biological data.

Table 1: Exemplary Molecular Descriptors Used in QSAR Modeling of Indazole Scaffolds

| Descriptor Type | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, Reactivity, Polarity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area (PSA) | Lipophilicity and cell membrane permeability |

| Topological | Connectivity indices, Shape indices | Atomic arrangement and branching |

Influence of Substituent Descriptors on Potency

The potency of indazole derivatives is significantly influenced by the nature and position of various substituents on the indazole core. QSAR studies help to elucidate the specific contributions of these substituents by analyzing the correlation between their physicochemical properties (descriptors) and the biological activity.

For example, in the case of this compound, key substituent descriptors would include those related to the bromo group at the C3 position and the pentyl group at the N1 position.

Bromo Group (C3-position): The bromine atom can be characterized by descriptors such as its high electronegativity and polarizability. These properties can influence the electronic environment of the indazole ring and its ability to form halogen bonds with biological targets. The steric bulk of the bromine atom also plays a role in the binding affinity and selectivity.

Pentyl Group (N1-position): The pentyl chain is primarily characterized by its hydrophobicity (lipophilicity). Descriptors like the logarithm of the partition coefficient (logP) are used to quantify this property. The length and flexibility of the alkyl chain can impact how the molecule fits into a binding pocket and its ability to cross cell membranes.

Structure-activity relationship (SAR) analyses of various indazole series have consistently shown that the substituents at different positions of the indazole scaffold play a crucial role in their biological activity. nih.gov For instance, studies on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups were more potent as C4 substituents, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org Similarly, the introduction of an amino group at the 3-position of the indazole ring system in a series of ULK1 inhibitors led to a significant increase in potency. nih.gov These findings underscore the importance of systematically varying substituents and using QSAR to understand their impact on potency.

Cheminformatics Approaches for Virtual Screening and Scaffold Optimization

Cheminformatics encompasses the use of computational methods to analyze and manage large chemical datasets. f1000research.com In the context of drug discovery, it plays a vital role in virtual screening to identify novel hits and in optimizing the properties of lead compounds. ejbps.comresearchgate.net

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify molecules that are likely to bind to it. For a target of interest for indazole derivatives, a virtual library of commercially available or synthetically accessible indazoles could be screened. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of existing active compounds. A model, or pharmacophore, is built based on the common structural features of known active molecules. This pharmacophore is then used as a query to search for compounds with similar features in a database.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking can be performed. This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. In the case of this compound, docking studies could be used to predict its binding mode within the active site of a target protein, providing insights into the key interactions that contribute to its biological activity.

Once initial hits are identified, cheminformatics tools are crucial for scaffold optimization. This involves systematically modifying the chemical structure to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For the indazole scaffold, this could involve exploring different substituents at various positions of the ring system. researchgate.net For example, an in silico high-throughput screen and subsequent structure-guided optimization of an indazole-derived ULK1 inhibitor led to the generation of significantly more potent inhibitors. nih.gov

Table 2: Common Cheminformatics Techniques in Drug Discovery

| Technique | Description | Application for Indazole Scaffolds |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features of a ligand required for biological activity. | Designing new indazole derivatives with improved binding affinity. |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Understanding the interactions of this compound with its target. |

| Virtual Screening | Computationally screening large compound libraries to identify potential hits. | Discovering new indazole-based compounds with desired biological activity. |

| Scaffold Hopping | Identifying structurally novel compounds that retain the biological activity of a known active molecule. | Finding new chemical series with similar activity to known indazole drugs. |

Based on a comprehensive review of available scientific literature, there is no specific research data published that details the biochemical and cellular mechanism of action for the compound This compound .

Searches for in vitro radioligand binding assays, competitive binding affinity determination, enzyme inhibition and activation assays, or cell-based functional assays for this particular chemical entity did not yield any specific results.

While there is extensive research on related compounds, such as other synthetic cannabinoid receptor agonists based on the 1-pentyl-1H-indazole core (e.g., AB-PINACA, NPB-22) and on other bromo-substituted indole (B1671886) or indazole derivatives, this information does not directly apply to This compound . The precise effects and interactions of a compound are highly dependent on its exact structure, and data from analogues cannot be directly extrapolated.

Therefore, the requested article with detailed research findings and data tables for the specific biochemical and cellular studies of This compound cannot be generated at this time due to a lack of available scientific data.

Biochemical and Cellular Mechanism of Action Studies

Cell-Based Functional Assays for Receptor Agonism/Antagonism or Pathway Modulation

Signaling Pathway Activation/Inhibition Studies

Currently, there is a lack of publicly available scientific literature detailing specific studies on the activation or inhibition of signaling pathways directly by 3-Bromo-1-pentyl-1H-indazole. Research on structurally related indazole derivatives suggests potential interactions with various signaling cascades. For instance, some indazole-containing compounds have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. ucsf.edugoogle.comnih.gov Notably, the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in pathways regulating cell growth, survival, and metabolism, has been a target for indazole-based inhibitors. ucsf.edunih.gov However, without direct experimental evidence, the specific effects of this compound on any particular signaling pathway remain undetermined.

Cell Viability and Proliferation Studies as Research Probes

As of the current date, no specific studies have been published that utilize this compound as a research probe to investigate cell viability and proliferation. While various assays are available to assess cell viability, such as those based on enzyme activity (e.g., MTT, MTS), membrane integrity (e.g., dye exclusion), or ATP production, none have been reportedly applied to this specific compound. researchgate.netbmglabtech.com

Research on other substituted indole (B1671886) and indazole compounds has demonstrated effects on cell viability in different contexts. For example, 3-Bromo-1-ethyl-1H-indole has been shown to exhibit selective cytotoxicity towards cancer cell lines. nih.gov These findings highlight the potential for bromo-indole/indazole scaffolds to impact cellular viability, but direct studies on this compound are necessary to establish its specific activities.

In Vitro Metabolic Stability and Metabolite Identification Studies

While direct metabolic studies on this compound are not available in the current body of scientific literature, extensive research on the in vitro metabolism of structurally similar compounds, particularly those with a 5-bromo-1-pentyl-1H-indazole core, provides significant insights into its likely metabolic fate. The following sections detail the expected metabolic pathways and metabolite identification based on studies of these related analogues.

Determination of Metabolic Pathways using Hepatic Microsomes or Hepatocytes

The in vitro metabolism of bromo-indazole derivatives has been investigated using human liver microsomes and pooled human hepatocytes, which are standard models for predicting in vivo metabolism. diva-portal.orgnih.govdiva-portal.org These studies reveal that compounds with a 1-pentyl side chain undergo extensive phase I metabolism.

For the closely related synthetic cannabinoid ADB-P-5Br-INACA, which shares the 5-bromo-1-pentyl-1H-indazole core, incubation with human hepatocytes resulted in the identification of multiple metabolites. diva-portal.orgnih.gov The primary metabolic transformations observed are expected to be similar for this compound and include:

Hydroxylation: This is a major metabolic pathway, with the pentyl side chain being a primary site for the addition of hydroxyl groups. Hydroxylation can occur at various positions along the pentyl chain, leading to a variety of mono-hydroxylated metabolites.

Dehydrogenation and Carbonyl Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones (carbonyl group) on the pentyl chain. diva-portal.org

Amide Hydrolysis (for related carboxamides): In compounds containing an amide linkage at the 3-position, such as ADB-P-5Br-INACA, terminal amide hydrolysis is a significant metabolic route. diva-portal.orgnih.gov

Glucuronidation (Phase II Metabolism): Hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion. researchgate.netdundee.ac.uk

The bromide on the indazole ring generally remains intact throughout these metabolic processes, serving as a distinguishing feature for identifying metabolites of brominated indazoles. researchgate.netdundee.ac.uk

Table 1: Predicted Phase I Metabolic Pathways for this compound Based on Analogue Studies

| Metabolic Reaction | Position of Modification | Predicted Metabolite Type |

| Hydroxylation | Pentyl side chain | Hydroxypentyl-indazole |

| Dehydrogenation/Oxidation | Pentyl side chain | Carbonyl-pentyl-indazole |

This table is predictive and based on data from structurally related compounds.

Structural Elucidation of In Vitro Generated Metabolites via LC-MS/MS

The identification and structural characterization of metabolites from in vitro studies of related bromo-indazole compounds have been predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often with high-resolution mass spectrometers like quadrupole time-of-flight (QTOF-MS). diva-portal.orgnih.govdiva-portal.org

In these analyses, the sample, following incubation with hepatocytes or microsomes, is typically subjected to protein precipitation and then injected into the LC-MS/MS system. unipd.it Chromatographic separation, often using a C18 reverse-phase column, separates the parent compound from its various metabolites. unipd.itnih.gov

Mass spectrometry is then used to identify the metabolites based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry allows for the determination of the elemental composition of the metabolites from their accurate mass measurements. diva-portal.org Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In this process, a specific metabolite ion (precursor ion) is selected and fragmented, and the resulting product ions provide information about the metabolite's structure, such as the location of a hydroxyl group on the pentyl chain. diva-portal.orgdiva-portal.org

For example, in the analysis of ADB-P-5Br-INACA metabolites, specific fragment ions in the MS/MS spectra were used to pinpoint the site of hydroxylation on the pentyl side chain versus the indazole core. diva-portal.org The presence of characteristic fragment ions allows for the differentiation of various isomers.

Table 2: Analytical Parameters for Metabolite Identification of Related Bromo-Indazole Compounds

| Analytical Technique | Purpose | Key Findings from Analogue Studies |

| LC-QTOF-MS | Separation and high-resolution mass detection of metabolites. | Enabled the identification of numerous phase I metabolites, including hydroxylated and carboxylated forms. diva-portal.orgnih.gov |

| Tandem MS (MS/MS) | Structural elucidation of metabolites through fragmentation patterns. | Allowed for the differentiation of isomeric metabolites, such as pinpointing the location of hydroxylation on the alkyl chain. diva-portal.orgdiva-portal.org |

This table summarizes techniques used for structurally related compounds to predict the analysis of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Structural Determinants for Biological Activity in Indazole Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov SAR studies on various indazole series have highlighted several key structural determinants:

The Indazole Core: The aromatic, ten-π-electron system of the indazole ring is crucial for establishing interactions with biological macromolecules, often through π-π stacking or hydrogen bonding. longdom.org The ability of the two nitrogen atoms to act as hydrogen bond acceptors or donors is fundamental to its biological recognition.

Substitution Pattern: The type and placement of substituents on both the pyrazole (B372694) and benzene (B151609) portions of the indazole ring significantly modulate biological activity. longdom.org For instance, electron-withdrawing groups like nitro (NO₂) or halogens, and electron-donating groups like alkoxy, can drastically alter the electronic properties of the ring and thereby influence target binding and efficacy. longdom.org

N1 vs. N2 Substitution: Alkylation or arylation can occur at either the N1 or N2 position of the indazole ring, leading to regioisomers with often distinct biological profiles. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govaustinpublishinggroup.com The substituent at the N1 position, such as the pentyl group in the title compound, is critical for modulating lipophilicity and establishing interactions within hydrophobic pockets of target proteins.

| Structural Feature | Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Substituent on Benzene Ring | C5, C6 | Nitro (NO₂) group | Can enhance anticancer activity. | longdom.org |

| Substituent on Benzene Ring | C6 | Ethoxy (OCH₂CH₃) group | May improve antibacterial activity, especially with other electron-withdrawing groups. | longdom.org |

| Substituent on Pyrazole Ring | N1 | Alkyl or Benzyl groups | Essential for activities like non-steroidal anti-spermatogenic effects; modulates lipophilicity and target interaction. | austinpublishinggroup.com |

| Substituent on Pyrazole Ring | C3 | Carbohydrazide moiety | Found to be crucial for potent IDO1 enzyme inhibition. | nih.gov |

Impact of the Bromo Substituent on Biological Recognition and Potency

The presence of a halogen atom, specifically bromine at the C3 position, is a significant feature of 3-Bromo-1-pentyl-1H-indazole. Halogen substituents can influence a molecule's biological profile through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the indazole ring system. This modification can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with a biological target.

Steric and Lipophilic Effects: As a relatively large and lipophilic atom, bromine can occupy specific pockets within a receptor or enzyme active site. This can lead to enhanced binding affinity through favorable van der Waals interactions. Studies on other halogenated indazoles have shown that bromine at various positions can contribute to activities such as neuronal nitric oxide synthase inhibition. austinpublishinggroup.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom) in a protein. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity and selectivity. Research on 6-bromo-indazole derivatives has noted their potential in developing kinase inhibitors and their role in inducing apoptosis in cancer cells.

In a broad study of indazole derivatives, bromo substitutions were found to have diverse effects, influencing both anticancer and antioxidant activities, underscoring the substituent's versatile role in modulating biological outcomes. longdom.org

Influence of the Pentyl Chain Length and Branching on Biological Interactions

The N1-pentyl group is a critical determinant of the physicochemical properties of this compound, primarily its lipophilicity. The length and structure of this alkyl chain play a pivotal role in how the molecule interacts with biological systems.

Lipophilicity and Membrane Permeability: The five-carbon pentyl chain significantly increases the molecule's lipophilicity compared to an unsubstituted or smaller N-alkyl indazole. This property is crucial for its ability to cross cell membranes and reach intracellular targets. Studies on related N-alkylated indoles and indazoles show that alkyl chain length is a key factor in modulating interactions with receptors, such as cannabinoid receptors. researchgate.net

Effect of Branching: While the title compound has a straight pentyl chain, hypothetical branching (e.g., an isopentyl or neopentyl group) would introduce steric bulk. This could either enhance binding by providing a better fit for a specific hydrophobic pocket or decrease activity due to steric hindrance. In studies of related compounds, such as EZH2 inhibitors, different alkyl groups at the N1 position, including isopropyl, t-butyl, and 3-pentyl, resulted in varied potencies, demonstrating the sensitivity of the target to the size and shape of this substituent. nih.gov

| Parent Scaffold | Alkyl Chain | Observed Effect | Reference |

|---|---|---|---|

| Indole | Pentyl | Serves as a key intermediate for cannabinoid receptor agonists; chain length affects lipophilicity and receptor binding. | |

| Indazole | Pentyl | High N1-selectivity can be achieved using pentyl bromide in synthesis, indicating its utility in creating specific bioactive molecules. | researchgate.netbeilstein-journals.org |

| Indazole (EZH2 Inhibitor) | Isopropyl, t-butyl, 3-pentyl, cyclopentyl | Potency against EZH1/EZH2 enzymes is highly sensitive to the nature of the N1-alkyl group. | nih.gov |

Positional Isomer Effects on Molecular Interactions and Biological Outcomes

The specific arrangement of substituents on the indazole ring gives rise to positional isomers, which can have dramatically different biological activities. For this compound, key isomeric variations would involve moving the bromo and pentyl groups.

N1- vs. N2-Alkylation: As previously mentioned, the position of the pentyl group (N1 vs. N2) is a critical isomeric consideration. N-alkylation of an indazole typically yields a mixture of N1 and N2 products, and their separation is crucial as they often possess distinct pharmacological properties. nih.govbeilstein-journals.org For example, in the development of M1 positive allosteric modulators, regioisomeric N-methyl indazoles showed a profound difference in activity. researchgate.net Similarly, for certain kinase inhibitors, N1 substitution is preferred, while N2 substitution can lead to a significant decrease or complete loss of potency. nih.gov

Position of the Bromo Substituent: Moving the bromo group from C3 to other positions on the benzene ring (C4, C5, C6, or C7) would significantly alter the molecule's electronic and steric profile. For example, a study of 4-bromo-1H-indazole derivatives identified them as potential inhibitors of the bacterial cell division protein FtsZ. nih.gov In another context, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor, highlighting how substitution at the C7 position can direct activity towards specific enzymes. austinpublishinggroup.com The precise location of the halogen is therefore critical for directing the molecule to its intended biological target and ensuring optimal interaction.

Stereochemical Considerations in Structure-Activity Relationship Studies

For this compound itself, there are no chiral centers. However, stereochemistry would become a critical factor if the pentyl chain were to be modified to include a stereocenter, for instance, by introducing branching at the second or third carbon (e.g., a (S)- or (R)-1-methylbutyl group).

Studies on related chiral indazole-3-carboxamide synthetic cannabinoids provide compelling evidence for the importance of stereochemistry. In these cases, the (S)-enantiomer is consistently found to be considerably more potent than the corresponding (R)-enantiomer at both CB1 and CB2 receptors. nih.gov This difference in potency underscores that the three-dimensional arrangement of the side chain is crucial for optimal interaction with the receptor's binding site. The amide moiety in these analogs likely forms key polar interactions, and the stereochemistry dictates the precise spatial orientation of these functional groups. nih.gov This suggests that if a chiral center were introduced into the N1-alkyl chain of 3-Bromo-1H-indazole, a similar enantiomeric preference for a specific biological target would likely be observed.

Advanced Research Applications and Methodologies

Utilization of 3-Bromo-1-pentyl-1H-indazole as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The design of an effective chemical probe requires a balance of potency, selectivity, and a functional group for linking to reporter molecules (e.g., fluorophores or biotin). While direct studies utilizing this compound as a chemical probe are not extensively documented, its structural features make it a promising candidate for such applications.

The indazole scaffold itself is a bioisostere of indole (B1671886) and can mimic endogenous ligands, enabling it to interact with various biological targets. d-nb.info The bromo-substituent on the indazole ring is of particular interest for probe development. This halogen atom can serve as a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of reporter tags or photoaffinity labels. This functionalization is crucial for target identification and validation studies.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Reagent/Reaction | Resulting Functional Group | Application |

| 3-Bromo Position | Alkyne-Fluorophore (Sonogashira Coupling) | Fluorescently-tagged indazole | Cellular imaging, target localization |

| 3-Bromo Position | Biotin-alkyne (Click Chemistry) | Biotinylated indazole | Affinity-based protein purification |

| 3-Bromo Position | Diazirine-containing group | Photoreactive cross-linker | Covalent labeling of target proteins |

Fragment-Based Drug Discovery (FBDD) Leveraging the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD begins with the screening of low-molecular-weight compounds (fragments) that typically bind to the target with low affinity. nih.gov These initial hits are then optimized and grown into more potent and selective drug candidates. The indazole scaffold is a well-regarded fragment in medicinal chemistry due to its favorable properties, including its ability to form key hydrogen bond interactions with protein targets. mdpi.com

The compound this compound can be deconstructed into key fragments for FBDD. The core 1H-indazole serves as the primary fragment. The bromo substituent provides a vector for fragment growing or linking strategies. For example, once the indazole fragment is confirmed to bind to a target, the bromine atom can be replaced with larger chemical moieties to explore and optimize interactions with adjacent pockets of the protein's binding site.

A notable example of FBDD leveraging the indazole scaffold is the development of inhibitors for p21-activated kinase 1 (PAK1), a target in cancer therapy. In these studies, 1H-indazole-3-carboxamide derivatives were identified as potential inhibitors through a fragment-based screening approach. nih.gov The subsequent structure-activity relationship (SAR) analysis demonstrated that substitutions on the indazole ring were critical for inhibitory activity and selectivity. nih.gov This highlights the utility of the indazole core as a starting point for developing highly potent and selective inhibitors.

Table 2: Hypothetical FBDD Campaign Starting with an Indazole Fragment

| Stage | Compound | Modification | Target Affinity (IC₅₀) |

| Fragment Hit | 1H-Indazole | - | > 1 mM |

| Fragment Growth | 3-Bromo-1H-indazole | Addition of Bromo group | 500 µM |

| Further Growth | 3-(4-chlorophenyl)-1H-indazole | Suzuki coupling at 3-position | 50 µM |

| Lead Optimization | 3-(4-chlorophenyl)-1-pentyl-1H-indazole | N-alkylation with pentyl group | 1 µM |

High-Throughput Screening (HTS) Techniques for Indazole Library Evaluation

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds against a specific biological target. drugsandalcohol.ie This process is highly automated and is a cornerstone of modern drug discovery. drugsandalcohol.ie Libraries of indazole derivatives are frequently evaluated using HTS to identify "hits" that modulate the activity of a target protein in a desired manner.

The evaluation of an indazole library, which could include this compound and its analogs, typically involves several steps. Initially, a primary screen is conducted where all compounds are tested at a single, high concentration. Compounds that show activity in the primary screen are then subjected to a confirmatory screen, often involving dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Various detection technologies are employed in HTS assays for indazole libraries, including fluorescence-based methods (e.g., FRET, fluorescence polarization) and luminescence-based assays. mdpi.com For instance, a review of recent advances in indazole-containing derivatives described the use of HTS to identify potent Sirtuin 1 (Sirt1) activators from a library of indazole compounds. mdpi.com The screening identified a lead compound with an EC₅₀ of 1.49 µM, which was then optimized to yield a derivative with an improved EC₅₀ of 0.40 µM. mdpi.com

Table 3: Illustrative HTS Data for a Small Indazole Library Targeting a Kinase

| Compound ID | Structure | Primary Screen (% Inhibition at 10 µM) | Confirmatory Screen (IC₅₀) |

| IND-001 | 3-Bromo-1H-indazole | 55% | 8.2 µM |

| IND-002 | This compound | 78% | 1.5 µM |

| IND-003 | 3-Chloro-1-pentyl-1H-indazole | 65% | 4.7 µM |

| IND-004 | 1-Pentyl-1H-indazole | 21% | > 50 µM |

| IND-005 | 3-Bromo-1-propyl-1H-indazole | 71% | 2.9 µM |

This representative data illustrates how HTS can be used to quickly assess a library of related compounds to identify promising hits for further development. In this hypothetical case, IND-002 (this compound) emerges as the most potent hit.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of 3-Bromo-1-pentyl-1H-indazole

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the indazole core followed by functionalization. A plausible and efficient route involves the alkylation of a pre-formed 3-bromo-1H-indazole. This precursor can be synthesized from commercially available starting materials.

One common method for the synthesis of the indazole ring is through the cyclization of ortho-substituted phenylhydrazines. organic-chemistry.org For instance, the reaction of 2-hydrazinylbenzonitrile with a brominating agent can yield a brominated indazole intermediate. Subsequent N-alkylation with 1-bromopentane (B41390) under basic conditions would furnish the desired this compound.

Table 1: Proposed Synthesis Route for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Aminobenzonitrile | NaNO₂, HBr, CuBr | 2-Bromo-6-aminobenzonitrile |

| 2 | 2-Bromo-6-aminobenzonitrile | NaNO₂, HCl; SnCl₂ | 2-Bromo-6-hydrazinylbenzonitrile |

| 3 | 2-Bromo-6-hydrazinylbenzonitrile | Heat | 3-Bromo-1H-indazole |

| 4 | 3-Bromo-1H-indazole | 1-Bromopentane, K₂CO₃, DMF | This compound |

The mechanism of the N-alkylation step is a standard SN2 reaction, where the deprotonated nitrogen of the indazole ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Further mechanistic studies, potentially employing isotopic labeling, could elucidate the finer details of the cyclization and functionalization steps. Understanding the reaction kinetics and the influence of electronic and steric effects of substituents will be pivotal for improving synthetic efficiency.

Unexplored Avenues in the Chemical Synthesis of Complex Indazole Derivatives

The 3-bromo and 1-pentyl substituents on the indazole core of this compound offer versatile handles for further chemical modifications, opening up avenues for the synthesis of more complex derivatives.

The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide array of aryl, vinyl, and alkynyl groups. researchgate.net This would allow for the creation of a library of novel indazole derivatives with diverse electronic and steric properties.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst | Potential Product Scaffolds |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-1-pentyl-1H-indazoles |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Alkenyl/Aryl-1-pentyl-1H-indazoles |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-1-pentyl-1H-indazoles |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand | 3-Amino-1-pentyl-1H-indazoles |

Furthermore, the pentyl group at the N1 position can be modified to introduce other functionalities. For example, terminal functionalization of the pentyl chain could be achieved through selective oxidation or halogenation, providing sites for conjugation to other molecules of interest, such as fluorescent dyes or bioactive compounds.

Promising Directions for Advanced Biochemical and Cellular Research

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. nih.govnih.gov The specific substitution pattern of this compound makes it an interesting candidate for biological screening.

Future research should focus on evaluating the cytotoxic effects of this compound against various cancer cell lines. nih.gov Structure-activity relationship (SAR) studies, guided by the synthesis of a library of derivatives as discussed in the previous section, will be crucial in identifying the key structural features responsible for any observed biological activity.

Moreover, investigating the compound's potential as an enzyme inhibitor is a promising avenue. Many indazole-containing drugs target kinases, and it would be valuable to screen this compound against a panel of kinases to identify potential targets. nih.gov Cellular assays could then be used to validate these findings and to understand the compound's mechanism of action at a cellular level.

The Role of Computational Methods in Guiding Future Indazole Research

Computational chemistry can play a significant role in accelerating the research and development of novel indazole derivatives. researchgate.net Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets.

Table 3: Application of Computational Methods in Indazole Research

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding of indazole derivatives to protein targets | Identification of potential biological targets and binding poses |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms | Understanding of reactivity and guidance for synthesis optimization |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of ligand-protein complexes | Assessment of binding stability and conformational changes |

| QSAR Modeling | Relate chemical structure to biological activity | Predictive models for designing more potent compounds |

These in silico studies can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. Furthermore, quantum mechanical calculations can provide insights into the electronic structure and reactivity of the indazole core, aiding in the design of new synthetic routes. Molecular dynamics simulations can be used to study the stability of ligand-protein complexes and to understand the dynamic aspects of molecular recognition.

Potential Contributions of this compound Studies to Fundamental Chemical Biology

The study of this compound and its derivatives can contribute significantly to our fundamental understanding of chemical biology. By developing potent and selective molecular probes based on this scaffold, researchers can investigate the function of specific proteins and pathways in living systems.

For example, a fluorescently labeled derivative of this compound could be used to visualize its subcellular localization and to track its interactions with cellular components in real-time. Such tools are invaluable for dissecting complex biological processes.

Furthermore, the development of new synthetic methodologies for the functionalization of the indazole core will not only be applicable to this specific compound but will also broaden the chemical toolbox available to medicinal chemists working on other heterocyclic systems. The insights gained from studying the structure-activity relationships of these novel indazole derivatives will contribute to the general principles of drug design and molecular recognition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-pentyl-1H-indazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via direct decarboxylative N-alkylation, as demonstrated for structurally similar brominated indazoles. For example, using a ruthenium-based catalyst (Ru(dtbbpy)₃₂) in a DCE/HFIP (2:1) solvent system under visible-light irradiation achieved 65% yield for a related bromoindazole derivative . Key parameters include stoichiometric ratios (e.g., 3:1 molar ratio of indazole to acid precursor) and purification via flash chromatography with isopropyl acetate/heptane gradients.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz and 100 MHz, respectively) in CDCl₃ can confirm regioselective alkylation and bromine positioning. Peaks for the pentyl chain (δ ~2.14 ppm, d, J=7.0 Hz) and aromatic protons (δ ~7.0–7.8 ppm) are critical .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/Br percentages to verify purity (>95%) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times against standards .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. Brominated aromatic compounds are sensitive to moisture and light; stability should be monitored via periodic NMR/HPLC analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For example, indazole derivatives with fluorophenyl substituents showed improved binding affinity to α-glucosidase (ΔG = –9.2 kcal/mol) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with inhibitory potency using Hammett constants .

Q. What experimental strategies resolve contradictions in reported biological activities of brominated indazoles?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify off-target effects. For example, 5-bromo-1H-indazole derivatives showed dual α-glucosidase inhibition and antioxidant activity at 10–100 µM, but cytotoxicity above 200 µM .

- Kinetic Assays : Use surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

- Methodological Answer :

- ADME Profiling : Administer orally (5–10 mg/kg) in rodent models and collect plasma samples at 0, 1, 3, 6, and 24 hours. Analyze via LC-MS/MS to measure bioavailability and half-life .

- Tissue Distribution : Use radiolabeled (¹⁴C) analogs to quantify accumulation in target organs (e.g., brain or liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.